molecular formula C19H13FN2O4 B12430382 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B12430382
M. Wt: 352.3 g/mol
InChI Key: QYMCGJWPSUOTAB-UHFFFAOYSA-N
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Description

This compound features an isoindole-1,3-dione core linked to a 1,2-oxazole ring substituted at the 5-position with a 2-fluorophenoxymethyl group. The oxazole ring contributes to π-stacking and hydrogen-bonding capabilities, while the isoindole-1,3-dione moiety is associated with rigidity and metabolic stability in pharmaceuticals .

Properties

IUPAC Name

2-[[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4/c20-16-7-3-4-8-17(16)25-11-13-9-12(21-26-13)10-22-18(23)14-5-1-2-6-15(14)19(22)24/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMCGJWPSUOTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=C3)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the isoindole-dione moiety. Key steps may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Attachment of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Formation of the Isoindole-Dione Structure: This can be synthesized through cyclization reactions involving phthalic anhydride and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Isoindole-1,3-dione Core

The isoindole-1,3-dione moiety undergoes nucleophilic addition and ring-opening reactions . For example:

2.1. Sulfamoylation with Chlorosulfonyl Isocyanate (CSI)

The imide carbonyl reacts with CSI to form a sulfamoyl chloride derivative, as demonstrated in analogous isoindole-diones :

Isoindole dione+CSIYlidenesulfamoyl chloride+CO2\text{Isoindole dione}+\text{CSI}\rightarrow \text{Ylidenesulfamoyl chloride}+\text{CO}_2

Mechanism :

  • CSI attacks the carbonyl carbon, forming a four-membered urethane intermediate.

  • Decarboxylation releases CO₂, yielding a sulfamoyl chloride product .

Experimental Conditions

  • Temperature: 80°C

  • Solvent: EtOAc/CH₂Cl₂

  • Yield: 16–36% (optimized) .

Mannich Reaction for N-Substitution

The acidic proton at the 2-position of the isoindole-dione enables Mannich reactions with formaldehyde and amines :

Isoindole dione+HCHO+AmineN Aminomethylated derivative\text{Isoindole dione}+\text{HCHO}+\text{Amine}\rightarrow \text{N Aminomethylated derivative}

Optimized Parameters

Amine TypeSolventTemperatureYield (%)
N-ArylpiperazinesTHFReflux47–93

This reaction diversifies the compound’s pharmacological profile by introducing secondary amines .

Hydrolysis and Stability Studies

The oxazole and isoindole-dione groups are susceptible to hydrolysis under extreme pH conditions:

Hydrolysis Pathways

ConditionTarget GroupProduct
Acidic (HCl)Oxazole ringOpen-chain amide
Basic (NaOH)Isoindole-dione ringPhthalic acid derivatives

Stability studies indicate that the compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments.

Biological Activity via Chemical Interactions

While not a direct chemical reaction, the compound’s anti-inflammatory activity arises from cyclooxygenase (COX) inhibition , likely due to:

  • Hydrogen bonding between the fluorophenoxy group and COX active sites.

  • π-Stacking interactions from the isoindole-dione aromatic system.

Comparative Reactivity of Structural Analogues

CompoundKey ReactionUnique Reactivity
5-FluoroisoindoleElectrophilic substitutionLacks oxazole-mediated dipolar reactions
1H-Isoindole-1,3(2H)-dioneMannich reactionNo fluorophenoxymethyl substituent
Target Compound1,3-Dipolar cycloaddition, CSI additionEnhanced bioactivity via dual functional groups

Scientific Research Applications

2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(5-Phenyl-1,2-Oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

  • Structure: Replaces the 2-fluorophenoxymethyl group with a phenyl ring.
  • Molecular Formula : C₁₈H₁₂N₂O₃ (MW: 304.30) .
  • Lipophilicity: The absence of fluorine may decrease lipophilicity, impacting membrane permeability. Synthesis: Simpler synthesis due to the absence of fluorinated intermediates, but the compound is listed as discontinued, suggesting challenges in stability or efficacy .

2-(2-{2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

  • Structure : Replaces the oxazole ring with an imidazo[1,2-b][1,2,4]triazine system.
  • Molecular Formula : C₁₇H₁₅N₅O₂ (MW: 321.34) .
  • Biological Targets: Likely targets kinases or nucleotide-binding proteins due to the triazine moiety, differing from the oxazole-based compound. Purity: Reported at 95%, indicating robust synthetic protocols despite structural complexity .

2-({5-[(tert-Butoxy)methyl]-1,2-Oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

  • Structure: Substitutes the 2-fluorophenoxy group with a bulky tert-butoxymethyl chain.
  • Solubility: Enhanced hydrophobicity may limit aqueous solubility compared to the fluorinated analog. Applications: Likely optimized for pharmacokinetic properties over target affinity .

Structural and Functional Implications

Property Target Compound Phenyl Analog Imidazo-Triazine Analog tert-Butoxy Analog
Core Heterocycle 1,2-Oxazole 1,2-Oxazole Imidazo-triazine 1,2-Oxazole
Substituent 2-Fluorophenoxymethyl Phenyl Imidazo-triazine side chain tert-Butoxymethyl
Molecular Weight Not reported 304.30 321.34 Not reported
Electronic Effects Electron-withdrawing (F) Neutral (phenyl) Electron-deficient (triazine) Electron-donating (t-Bu)
Potential Applications CNS drugs, enzyme inhibitors Discontinued (unknown reasons) Kinase inhibitors, antivirals PK-optimized therapeutics

Biological Activity

The compound 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1803609-62-2) is a derivative of isoindole and oxazole, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H10FNO3C_{11}H_{10}FNO_3, with a molecular weight of 223.20 g/mol. The structure features an isoindole core coupled with an oxazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC11H10FNO3C_{11}H_{10}FNO_3
Molecular Weight223.20 g/mol
CAS Number1803609-62-2
Purity≥95%

Cyclooxygenase Inhibition

Research indicates that derivatives of isoindole and oxazole exhibit significant cyclooxygenase (COX) inhibitory activity. In a study evaluating various derivatives, some compounds demonstrated greater inhibition of COX-2 compared to the standard drug meloxicam. The affinity ratios for COX-2/COX-1 were also calculated, showing promising results for potential anti-inflammatory applications .

Antioxidant Activity

The compound has been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity suggests potential therapeutic applications in conditions characterized by oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays revealed that the newly synthesized phthalimide derivatives, including the compound , exhibited no cytotoxic effects within a concentration range of 10–90 µM. This finding is crucial for its development as a safe therapeutic agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and target enzymes such as COX-2. These studies suggest that the presence of an aromatic moiety enhances binding affinity to COX enzymes, indicating a mechanism through which the compound exerts its biological effects .

Study on Phthalimide Derivatives

A study evaluated several phthalimide derivatives for their biological properties. Among these, compounds similar to this compound showed strong COX inhibitory activity and antioxidant properties. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Pharmacokinetics and Bioavailability

Another study focused on the pharmacokinetic profiles of related isoindole derivatives. It was found that these compounds exhibited favorable absorption rates and good permeability across biological membranes, suggesting their potential effectiveness in vivo .

Q & A

Q. What are the optimal synthetic routes for 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can yield be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including oxazole ring formation and isoindole-dione functionalization. Key steps include:
  • Oxazole Synthesis : Use a cyclocondensation reaction between a nitrile and a β-ketoester derivative under acidic conditions.
  • Coupling Reactions : Employ nucleophilic substitution or palladium-catalyzed cross-coupling to attach the fluorophenoxymethyl group.
  • Purification : Optimize recrystallization using DMF/acetic acid mixtures (as described for analogous compounds in ) or column chromatography with gradient elution (silica gel, hexane/ethyl acetate).
  • Yield Improvement : Adjust stoichiometry (e.g., excess sodium acetate for acid-catalyzed steps) and monitor reaction progress via TLC or HPLC.

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, oxazole protons at δ 8.1–8.3 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₄FNO₄: 368.0932).
  • X-ray Diffraction (XRD) : Resolve crystal structures using SHELXL for refinement (). For non-crystalline samples, compare experimental IR spectra with computational predictions (DFT).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered fluorophenyl groups) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s PART and SAME commands to model disorder. Key steps:
  • Disorder Handling : Split the fluorophenyl group into two occupancy sites (e.g., 60:40 ratio) and apply geometric restraints.
  • Validation : Cross-check with ORTEP-3 () for thermal ellipsoid visualization and hydrogen-bonding networks.
  • Data Quality : Ensure high-resolution data (≤ 0.8 Å) and use the Rint metric to assess merging consistency.

Q. Example Refinement Table :

ParameterValue
R1 (I > 2σ(I))0.045
wR2 (all data)0.121
CCDC Deposition Number2345678

Discrepancies often arise from dynamic disorder or solvent effects; consider variable-temperature XRD .

Q. What computational strategies predict the compound’s bioactivity, and how do they align with experimental results?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate force fields (e.g., OPLS4) against known inhibitors.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence.
  • SAR Analysis : Compare predicted IC₅₀ values with in vitro assays (e.g., kinase inhibition). Adjust protonation states using Epik for pH 7.4.

Q. Example Data Conflict :

  • Predicted : Strong binding to EGFR (ΔG = −9.2 kcal/mol).
  • Experimental : Moderate activity (IC₅₀ = 1.2 µM).
  • Resolution : Re-evaluate solvation effects or assay conditions (e.g., ATP concentration) .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., cell viability, ADMET profiling) using tools like RevMan.
  • Confounding Factors : Adjust for metabolic stability (CYP450 assays) or plasma protein binding (equilibrium dialysis).
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways.

Q. Example Workflow :

In Vitro : IC₅₀ = 0.8 µM (HCT116 cells).

In Vivo : No tumor reduction (mouse xenograft).

Hypothesis : Poor bioavailability.

Validation : Measure plasma concentrations via LC-MS/MS .

Q. What methodological frameworks integrate this compound’s study into broader chemical biology research?

  • Methodological Answer : Link synthesis and bioactivity to theoretical frameworks like:
  • Fragment-Based Drug Design (FBDD) : Use isoindole-dione as a core scaffold for library generation.
  • Click Chemistry : Functionalize the oxazole moiety with alkynes for target engagement studies.
  • Systems Biology : Map interactions using STRING or KEGG pathways to identify polypharmacology .

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